Cas no 74499-01-7 (Ornithine, hydrobromide(9CI))

Ornithine, hydrobromide(9CI) Chemical and Physical Properties
Names and Identifiers
-
- Ornithine, hydrobromide(9CI)
- DL-ORNITHINE HYDROBROMIDE
- DL-ORNITHINE MONOHYDROBROMIDE
- Ornithine--hydrogen bromide (1/1)
- FT-0641526
- NSC527495
- AKOS015834115
- 2,5-diaminopentanoic acid;hydrobromide
- 27378-49-0
- NSC-527495
- 2,5-diaminopentanoic acid hydrobromide
- 74499-01-7
- SCHEMBL221847
- DTXSID20950073
-
- Inchi: InChI=1S/C5H12N2O2.BrH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H
- InChI Key: GWRQMKDBBHFVIZ-UHFFFAOYSA-N
- SMILES: C(CC(C(=O)O)N)CN.Br
Computed Properties
- Exact Mass: 212.01600
- Monoisotopic Mass: 212.01604g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 95
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 89.3Ų
Experimental Properties
- Color/Form: 。
- PSA: 89.34000
- LogP: 1.49590
- Solubility: 。
Ornithine, hydrobromide(9CI) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
City Chemical | O430-1GM |
DL-Ornithine Hydrobromide |
74499-01-7 | 1gm |
$97.31 | 2023-09-19 |
Ornithine, hydrobromide(9CI) Related Literature
-
1. Back matter
-
Roger Schaffrin,James Trotter J. Chem. Soc. A 1970 25
-
3. Index of subjects, 1970
-
4. Index of authors, 1970
Additional information on Ornithine, hydrobromide(9CI)
Comprehensive Guide to Ornithine Hydrobromide (9CI) - CAS 74499-01-7: Properties, Applications, and Market Insights
Ornithine Hydrobromide (9CI) (CAS 74499-01-7) is a specialized salt form of the naturally occurring amino acid L-Ornithine, widely recognized for its unique biochemical properties and therapeutic potential. This white crystalline powder has gained significant attention in pharmaceutical and nutraceutical research due to its enhanced solubility and bioavailability compared to standard ornithine formulations.
The molecular structure of Ornithine HBr combines the essential diaminopentanoic acid backbone with hydrobromic acid, creating a stable compound with improved characteristics for medical applications. Recent studies highlight its role in supporting ammonia detoxification pathways, making it particularly valuable for metabolic support formulations. The global market for ornithine-based supplements is projected to grow at 6.8% CAGR through 2028, driven by increasing awareness of liver health and metabolic syndrome management.
In clinical applications, Ornithine Hydrobromide salt demonstrates superior performance in supporting the urea cycle, a critical metabolic pathway for nitrogen excretion. Researchers are particularly interested in its potential synergistic effects when combined with arginine and citrulline, creating powerful combinations for cardiovascular and athletic performance formulations. Current pharmaceutical development focuses on optimized delivery systems to enhance its gastrointestinal absorption.
The manufacturing process of CAS 74499-01-7 requires strict quality control to ensure pharmaceutical-grade purity. Analytical methods including HPLC purity testing and residual solvent analysis are essential for meeting international pharmacopeia standards. The compound typically shows ≥98.5% purity in commercial samples, with moisture content below 0.5% for optimal stability.
Emerging research directions explore novel applications of ornithine HBr in neurological health, particularly its potential role in supporting glutathione synthesis and mitochondrial function. These developments align with current consumer trends toward anti-aging supplements and cognitive support formulas. The scientific community continues to investigate its mechanisms in cellular energy production and detoxification processes.
Quality specifications for Ornithine Hydrobromide (9CI) include rigorous testing for heavy metal content, microbial contamination, and optical purity. The compound must demonstrate consistent performance in dissolution rate testing to ensure proper absorption characteristics. Regulatory compliance requires complete documentation of manufacturing process validation and stability profile data for pharmaceutical applications.
From a commercial perspective, demand for high-purity ornithine salts continues to rise across multiple industries. The nutraceutical sector accounts for approximately 45% of current consumption, followed by pharmaceutical applications (35%) and research uses (20%). Market analysts note particular growth in sports nutrition products incorporating this ingredient, capitalizing on its potential benefits for exercise recovery and muscle protein synthesis.
Storage and handling recommendations for 74499-01-7 emphasize protection from moisture and excessive heat. The compound maintains optimal stability when stored in airtight containers at controlled room temperature, typically showing excellent shelf-life characteristics under proper conditions. Manufacturers recommend using desiccant packs during bulk storage to prevent moisture absorption.
Current research publications highlight innovative formulation approaches for Ornithine Hydrobromide, including sustained-release matrices and combination therapies with other amino acids. These advancements address consumer demand for more effective delivery systems and enhanced product performance. The scientific literature contains over 120 peer-reviewed studies examining various aspects of ornithine pharmacology and clinical applications.
Looking forward, industry experts anticipate expanded applications for CAS 74499-01-7 in specialized medical nutrition and preventive healthcare. The growing body of evidence supporting its metabolic benefits positions this compound as a valuable ingredient in next-generation targeted nutritional interventions. Ongoing clinical trials continue to explore its potential in various health conditions, contributing to its evolving therapeutic profile.




